molecular formula C17H13BrF3NO2 B2652776 7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326888-60-1

7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2652776
CAS No.: 1326888-60-1
M. Wt: 400.195
InChI Key: WKLMHWLNJGDROO-UHFFFAOYSA-N
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Description

Structural Basis of Allosteric Binding in the ATP Pocket of RIP1 Kinase

The benzoxazepinone scaffold binds to the ATP pocket of RIP1 kinase through a distinctive allosteric mechanism. X-ray crystallography studies of related benzoxazepinones, such as GSK’481 (compound 14), demonstrate that the tricyclic core occupies the hinge region adjacent to the ATP-binding site, forming hydrogen bonds with backbone residues Glu-66 and Leu-157. The 7-bromo and 4-(trifluoromethyl)benzyl substituents extend into hydrophobic subpockets created by Val-44, Leu-78, and Met-92, stabilizing the DFG (Asp-Phe-Gly) motif in an inactive "DFG-out" conformation.

Table 1: Key Interactions in the RIP1-Benzoxazepinone Complex

Interaction Type Residues Involved Functional Role
Hydrogen bonds Glu-66, Leu-157 Anchor hinge region
Hydrophobic Val-44, Leu-78, Met-92 Stabilize DFG-out conformation
Halogen bonding 7-Bromo ↔ His-100 Enhance binding affinity

This binding mode displaces the activation loop, preventing phosphorylation at Ser-166 and blocking kinase activity. Unlike type II inhibitors that trap the DFG motif in a rigid state, the benzoxazepinone class induces a dynamic equilibrium between active and inactive states, as evidenced by stopped-flow kinetic analyses showing biphasic binding kinetics.

Properties

IUPAC Name

7-bromo-4-[[4-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO2/c18-14-5-6-15-12(7-14)9-22(16(23)10-24-15)8-11-1-3-13(4-2-11)17(19,20)21/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLMHWLNJGDROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromoaniline with 4-(trifluoromethyl)benzyl bromide under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl position.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Properties : The compound has been studied for its potential as an anticancer agent. Research indicates that it may exhibit synergistic effects when used in combination with other drugs, such as phosphatidylinositol 3-kinase inhibitors and Bcl-2 inhibitors, enhancing their therapeutic efficacy against cancer cells .
  • Enzyme Inhibition Studies : It serves as a useful tool in studying enzyme interactions and inhibitions, particularly in pathways related to cancer and metabolic disorders. Its structural characteristics allow it to engage with specific enzymes, potentially modulating their activity.

2. Chemical Synthesis

  • Building Block for Complex Molecules : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure provides a versatile platform for further chemical modifications, facilitating the development of new compounds with desired properties.

3. Material Science

  • Development of Specialty Materials : The distinct chemical properties of 7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one make it suitable for creating materials with specific functionalities. This includes applications in polymers and coatings where enhanced thermal stability or chemical resistance is required .

Case Study 1: Anticancer Activity

A study investigated the combination of this compound with a Bcl-2 inhibitor. Results indicated that this combination significantly reduced cell viability in various cancer cell lines compared to monotherapy treatments. The findings suggest that this compound could be developed into a potent therapeutic agent for cancer treatment .

Case Study 2: Enzyme Interaction

Research focused on the enzyme inhibition capabilities of this compound demonstrated its ability to selectively inhibit specific pathways involved in tumor growth. This selectivity highlights its potential as a targeted therapy in oncology.

Mechanism of Action

The exact mechanism of action of 7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique chemical structure. The trifluoromethyl group and the benzoxazepine ring are likely critical for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzoxazepinone scaffold is versatile, with modifications at positions 4 and 7 significantly altering biological activity, solubility, and pharmacokinetics. Below is a comparative analysis with key analogs:

Substituent Effects at Position 4

  • Ethyl groups are less lipophilic than CF₃, which may decrease membrane permeability .
  • 4-Allyl-7-Chloro-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-One (CAS 88442-99-3; ):
    The allyl group introduces steric bulk and unsaturation, which could hinder receptor binding compared to the planar benzyl group. The chloro substituent at position 7 is less electronegative than bromo, possibly reducing halogen bonding interactions with biological targets .

Substituent Effects at Position 7

  • The thioether linkage in this compound differentiates its reactivity from the ketone-based analogs .

Data Table: Structural and Hypothetical Pharmacological Comparisons

Compound Name Position 4 Substituent Position 7 Substituent Key Features
Target Compound 4-(Trifluoromethyl)benzyl Bromo High lipophilicity, metabolic stability due to CF₃; strong halogen bonding
4-Ethylbenzyl Analog () 4-Ethylbenzyl Bromo Reduced electron withdrawal; lower stability, moderate lipophilicity
4-Allyl-7-Chloro Analog () Allyl Chloro Steric hindrance; weaker halogen bonding; potential for oxidative metabolism
3-(4-Bromophenyl) Derivative () 4-Bromophenyl Bromo Increased molecular weight; thioether linkage alters electronic properties

Research Findings and Trends

  • Synthetic Accessibility : The trifluoromethylbenzyl group in the target compound likely requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), whereas ethyl or allyl analogs are synthesized via simpler alkylation routes (e.g., NaH-mediated reactions; ).
  • Biological Implications : Bromo substituents at position 7 are associated with enhanced binding to GABA receptors in benzodiazepine-like compounds, as seen in structurally related tranquilizers . The CF₃ group may further prolong half-life by resisting cytochrome P450 oxidation.
  • Solubility Challenges : The trifluoromethyl group’s hydrophobicity could limit aqueous solubility, necessitating formulation adjustments compared to chloro or ethyl analogs .

Biological Activity

7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound belonging to the benzoxazepine family. Its molecular formula is C17H13BrF3NO2C_{17}H_{13}BrF_3NO_2 with a molecular weight of approximately 400.2 g/mol. The compound features a unique structure characterized by a benzoxazepine core, which significantly influences its biological activity and pharmacological properties.

The exact biological mechanism of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors due to the presence of bromine and trifluoromethyl groups, which may modulate the activity of these targets leading to various biological effects .

Pharmacological Properties

Research indicates that compounds in the benzoxazepine class can exhibit a range of pharmacological activities, including:

  • Antimicrobial activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Antioxidant properties : The trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its potential neuroprotective effects .
  • Anticancer potential : Preliminary studies suggest that certain benzoxazepines may inhibit cancer cell proliferation through apoptosis induction .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other benzoxazepine derivatives. The following table summarizes key differences in structural features and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
This compoundBromine and trifluoromethyl groupsAntioxidant, antimicrobial
7-fluoro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepinFluorine substitutionEnhanced lipophilicity
6-chloro-4-(trifluoromethyl)benzyl-1,4-benzoxazepinChlorine substitutionAltered receptor binding

Study on Antioxidant Activity

A study assessed the antioxidant properties of various benzoxazepine derivatives, including this compound. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, it was found that this compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .

In Vitro Studies on Cancer Cell Lines

In vitro studies involving human cancer cell lines indicated that the compound could inhibit cell growth effectively. The mechanism was hypothesized to involve apoptosis pathways mediated by mitochondrial dysfunction and caspase activation .

Neuroprotective Effects

Research has suggested potential neuroprotective effects against neurodegenerative diseases. Compounds with similar structures have demonstrated abilities to inhibit amyloid-beta fibrillization and chelate biometals like Cu²⁺ and Zn²⁺. This suggests a promising avenue for treating conditions such as Alzheimer's disease .

Q & A

Q. How can the synthesis of 7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one be optimized for improved yield and purity?

Methodological Answer: Key steps include:

  • Reagent Selection : Use NaH in dry THF for deprotonation, as it facilitates efficient nucleophilic substitution (e.g., ethyl bromoacetate addition) .
  • Reaction Conditions : Maintain an inert atmosphere (N₂) to prevent side reactions and control dropwise addition of reagents to minimize exothermic side reactions .
  • Purification : Crystallization from chloroform or ethanol is critical for isolating the product with >95% purity. Column chromatography (silica gel, hexane/EtOAc gradient) can resolve synthetic impurities like unreacted bromoacetate derivatives .

Q. Table 1: Synthesis Optimization Parameters

ParameterRecommendationReference
Solvent SystemDry THF for reaction; chloroform for workup
TemperatureRoom temperature (20–25°C)
Purification MethodCrystallization (chloroform/ethanol)
Yield EnhancementUse 1.2 equiv NaH to ensure complete deprotonation

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent positions. Key signals include the benzoxazepine ring protons (δ 3.5–4.5 ppm) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and benzoxazepine ring vibrations (1250–1350 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm the bicyclic structure (e.g., bond angles and torsion angles) .

Q. What are common synthetic impurities, and how are they identified?

Methodological Answer:

  • Impurity Sources : Incomplete substitution at the benzyl position or residual bromoacetate intermediates.
  • Detection : Use HPLC-MS (C18 column, acetonitrile/water gradient) to separate impurities. LC-MS with electrospray ionization (ESI+) identifies masses corresponding to unreacted precursors (e.g., m/z 320–350 for bromoacetate derivatives) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Model reaction pathways using Gaussian or ORCA software. Calculate activation energies for substitution at the bromine or trifluoromethylbenzyl positions.
  • Solvent Effects : Include implicit solvation models (e.g., PCM for THF) to simulate reaction environments. Compare with experimental kinetic data from NMR monitoring .

Q. Example Workflow :

Optimize geometry of the reactant and transition state.

Calculate Gibbs free energy barriers to identify favored pathways.

Validate predictions with experimental yields (e.g., substitution with amines or thiols).

Q. How can conflicting thermal stability data from DSC and TGA be resolved?

Methodological Answer:

  • Contradiction Analysis : DSC may show a melting point (~125–130°C) while TGA indicates decomposition above 200°C.
  • Method Harmonization :
    • Perform simultaneous DSC-TGA to correlate thermal events.
    • Compare with structurally similar benzoxazepines (e.g., 7-chloro analogues) to assess decomposition trends .

Q. Table 2: Thermal Analysis of Analogues

CompoundMelting Point (°C)Decomposition (°C)Reference
7-Bromo derivative125–130210–220
7-Chloro-4-phenethyl analogue118–120205–210

Q. What strategies address discrepancies in NMR data for this compound?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., benzyl vs. benzoxazepine protons).
  • Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering) causing signal broadening .
  • Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond distances and angles .

Q. How does the trifluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogues?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the benzyl position, accelerating nucleophilic substitution.
  • Comparative Studies : Synthesize non-fluorinated analogues (e.g., 4-methylbenzyl derivatives) and compare reaction rates via HPLC or kinetic NMR .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Solvent Volume Reduction : Replace THF with 2-MeTHF for safer large-scale reactions.
  • Catalysis : Explore Pd-mediated coupling for bromine substitution to reduce excess reagent use .

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